
(5-Fluoropyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropyrimidin-2-yl)boronic acid: is a boronic acid derivative that contains a fluorinated pyrimidine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Borylation: One common method for preparing (5-Fluoropyrimidin-2-yl)boronic acid involves the direct borylation of 5-fluoropyrimidine.
Lithiation-Borylation: Another method involves the lithiation of 5-fluoropyrimidine followed by reaction with a boron electrophile.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: (5-Fluoropyrimidin-2-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Reagent: (5-Fluoropyrimidin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Wirkmechanismus
Mechanism: The primary mechanism by which (5-Fluoropyrimidin-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Palladium Catalysts: The interaction with palladium catalysts is crucial for the activation and subsequent reaction of the boronic acid group.
Nucleophiles: The fluorine atom in the pyrimidine ring can be targeted by nucleophiles in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
(5-Fluoropyridin-2-yl)boronic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
(5-Fluoro-2-pyridyl)boronic acid: Another fluorinated boronic acid with a pyridine ring.
(2-Chloro-5-fluoropyrimidin-2-yl)boronic acid: Contains a chlorine atom in addition to the fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s reactivity and stability.
Versatility: The combination of a boronic acid group and a fluorinated pyrimidine ring makes it a versatile reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C4H4BFN2O2 |
|---|---|
Molekulargewicht |
141.90 g/mol |
IUPAC-Name |
(5-fluoropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChI-Schlüssel |
UITCFPORAKTYJB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=C(C=N1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

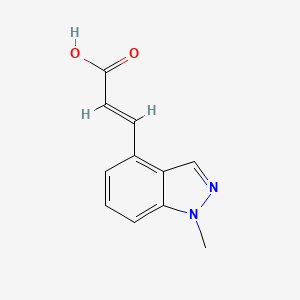


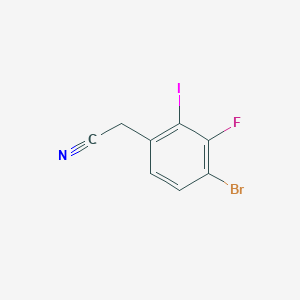
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
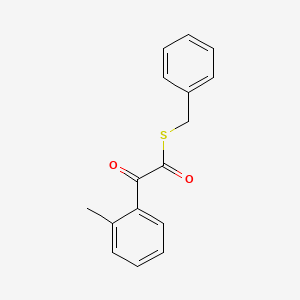
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
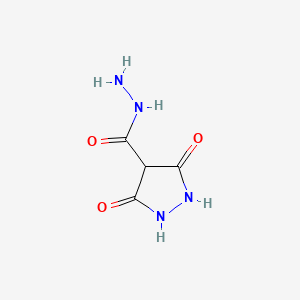
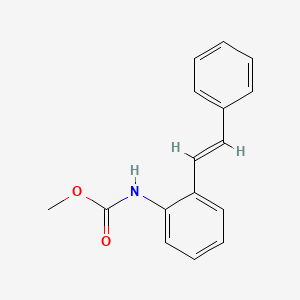
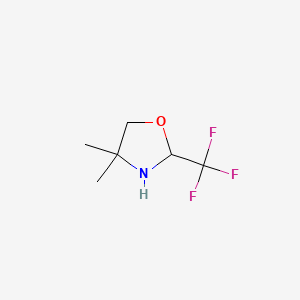

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
